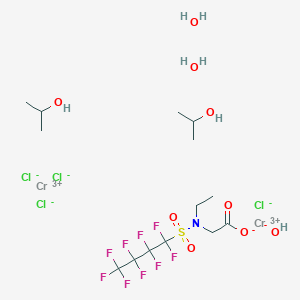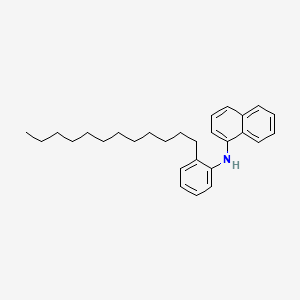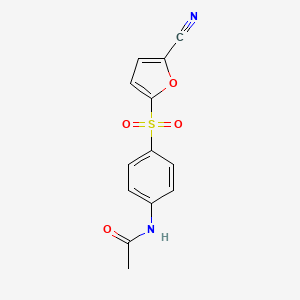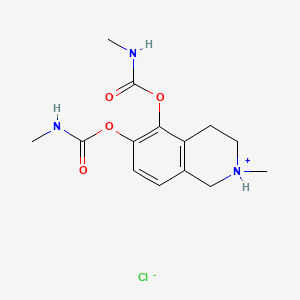
Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride is a complex organic compound belonging to the isoquinoline alkaloid family. This compound is characterized by its intricate molecular structure, which includes a tetrahydroisoquinoline core with additional functional groups such as N-methylcarbamyloxy moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride typically involves multiple steps, starting with the base isoquinoline structure. The process may include:
Reduction: The isoquinoline core is reduced to form the tetrahydroisoquinoline structure.
Functionalization: Introduction of the N-methylcarbamyloxy groups at the 5 and 6 positions of the tetrahydroisoquinoline ring.
Purification: The final product is purified to achieve the desired purity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of hydrogen atoms or other substituents with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Tetrahydroisoquinoline: A closely related compound with a similar core structure but lacking the N-methylcarbamyloxy groups.
Isoquinoline derivatives: Other isoquinoline-based compounds with different substituents and functional groups.
Uniqueness: Isoquinoline, 2-methyl-1,2,3,4-tetrahydro-5,6-bis-(N-methylcarbamyloxy) hydrochloride is unique due to its specific combination of functional groups and its potential biological and industrial applications.
Properties
CAS No. |
63982-18-3 |
|---|---|
Molecular Formula |
C14H20ClN3O4 |
Molecular Weight |
329.78 g/mol |
IUPAC Name |
[2-methyl-5-(methylcarbamoyloxy)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] N-methylcarbamate;chloride |
InChI |
InChI=1S/C14H19N3O4.ClH/c1-15-13(18)20-11-5-4-9-8-17(3)7-6-10(9)12(11)21-14(19)16-2;/h4-5H,6-8H2,1-3H3,(H,15,18)(H,16,19);1H |
InChI Key |
TZEYIOKZNXRTCG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C2=C(C[NH+](CC2)C)C=C1)OC(=O)NC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


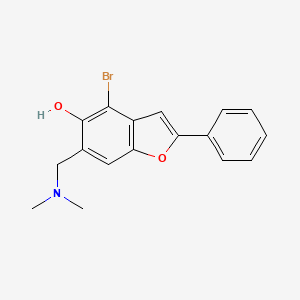


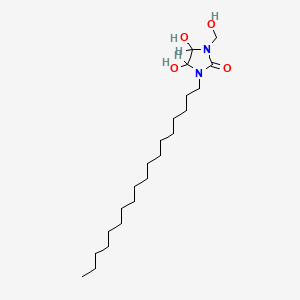

![2-[(2,2-Dimethoxyethyl)sulfanyl]pyridine](/img/structure/B15346463.png)
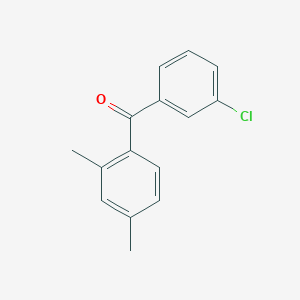
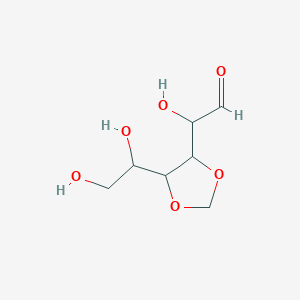
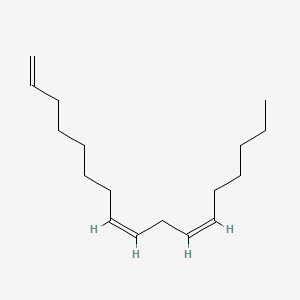
![6-Methyl-[2,4']bipyridinyl](/img/structure/B15346496.png)
